molecular formula C10H9Cl2NO B4027017 2,6-dichloro-N-cyclopropylbenzamide CAS No. 63887-15-0

2,6-dichloro-N-cyclopropylbenzamide

Cat. No.: B4027017
CAS No.: 63887-15-0
M. Wt: 230.09 g/mol
InChI Key: QGIKFJSEYLYLPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-cyclopropylbenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .

Mechanism of Action

Biological Activity

Overview

2,6-Dichloro-N-cyclopropylbenzamide (C10H9Cl2NO) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a unique cyclopropyl group, which contributes to its distinct steric and electronic properties, influencing its interaction with biological targets. This article explores the biological activity of this compound, summarizing key findings from various studies.

  • Molecular Formula : C10H9Cl2NO
  • Molecular Weight : 230.1 g/mol
  • Structure : The presence of two chlorine atoms on the benzene ring and a cyclopropyl substituent significantly impacts the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may act as an inhibitor of key enzymes or receptors involved in various biological processes. For instance, it has been studied as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit their growth effectively. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The structure-activity relationship (SAR) indicates that modifications to the cyclopropyl group can significantly alter its potency against different cancer types .

Study on Antimalarial Activity

A notable study explored the antimalarial potential of compounds related to this compound. The cyclopropyl carboxamide class was identified as having potent activity against Plasmodium falciparum, with an effective concentration (EC50) of approximately 40 nM against the asexual stage of the parasite. This study highlighted the importance of the cyclopropyl moiety in maintaining biological activity, as removal or modification led to a significant loss in potency .

Structure-Activity Relationship (SAR)

Research focused on optimizing the structure of related compounds revealed that small changes in substituents could lead to substantial differences in biological activity. For example, replacing the N-cyclopropyl group with other aliphatic groups resulted in varying degrees of efficacy against P. falciparum, underscoring the critical role of this specific substituent in maintaining activity .

Data Table: Biological Activity Summary

Activity TypeModel/SystemEC50 ValueReference
AntimicrobialVarious bacterial strainsNot specified
AnticancerCancer cell linesVaries
AntimalarialP. falciparum40 nM

Properties

IUPAC Name

2,6-dichloro-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIKFJSEYLYLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80213494
Record name Benzamide, N-cyclopropyl-2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63887-15-0
Record name Benzamide, N-cyclopropyl-2,6-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-cyclopropyl-2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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